3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1-phenylethyl)pyridin-2-amine
Description
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1-phenylethyl)pyridin-2-amine is a compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their unique bioisosteric properties and a wide spectrum of biological activities . The presence of the 1,2,4-oxadiazole ring in the structure makes it an attractive candidate for drug development and other scientific research applications .
Properties
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1-phenylethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-15-10-12-18(13-11-15)20-25-22(27-26-20)19-9-6-14-23-21(19)24-16(2)17-7-4-3-5-8-17/h3-14,16H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORRIMYBZUWOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)NC(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1-phenylethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole ring and the pyridin-2-amine moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1-phenylethyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioisosteric properties and ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1-phenylethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1-phenylethyl)pyridin-2-amine can be compared with other 1,2,4-oxadiazole derivatives. Similar compounds include:
3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole: Known for its high affinity and selectivity to σ1 receptor.
1,2,4-Oxadiazole derivatives with various substituents: Explored for their diverse biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct biological and chemical properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
